Biochemical Isoform Potency vs. TMP195
In a side‑by‑side recombinant enzyme assay, NT160 (compound 1) was dramatically more potent than TMP195 on every class‑IIa isoform. The largest differential was observed for HDAC4, where NT160’s IC₅₀ of 0.08 nM represents a 1601‑fold improvement over TMP195’s 128.1 nM [1]. Gains of 123‑fold (HDAC5), 7.7‑fold (HDAC7) and 2.7‑fold (HDAC9) were also recorded. Both compounds were essentially inactive against class I/IIb HDACs (>600 nM for NT160, >5000 nM for TMP195), but NT160 maintains this selectivity while simultaneously achieving sub‑nanomolar target engagement [1].
| Evidence Dimension | Recombinant human HDAC isoform inhibition (IC₅₀, nM ± SD) |
|---|---|
| Target Compound Data | HDAC4: 0.08 ± 0.02; HDAC5: 1.2 ± 0.17; HDAC7: 1.0 ± 0.2; HDAC9: 0.9 ± 0.2 |
| Comparator Or Baseline | TMP195 – HDAC4: 128.1 ± 13; HDAC5: 147.9 ± 22; HDAC7: 7.7 ± 1.2; HDAC9: 2.4 ± 0.51 (measured in the same study) |
| Quantified Difference | HDAC4: 1601× improvement; HDAC5: 123×; HDAC7: 7.7×; HDAC9: 2.7× |
| Conditions | Fluorogenic class‑IIa HDAC assay using recombinant human HDAC4, 5, 7, 9; 9‑point dilution series; IC₅₀ determined by nonlinear regression (GraphPad Prism) |
Why This Matters
Sub‑nanomolar HDAC4 potency combined with balanced low‑nanomolar activity on HDAC5/7/9 gives NT160 a uniquely broad and high‑affinity class‑IIa profile that TMP195 cannot provide, directly impacting target engagement in cellular and in vivo models.
- [1] Turkman N, et al. Eur J Med Chem. 2021;228:114011 (Table 4 – direct comparison of NT160 and TMP195 on HDAC4/5/7/9 and other HDACs) View Source
